molecular formula C20H21ClN4O3S B4538923 methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate

methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate

Cat. No. B4538923
M. Wt: 432.9 g/mol
InChI Key: ABWKXFLJSFHUGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate often involves multi-step reactions that may include Schiff base formation, ring closures, and substitutions. For instance, similar compounds have been synthesized through reactions involving Schiff base ligands, characterized using various spectroscopic techniques and X-ray crystallography (Hayvalı, Unver, & Svoboda, 2010).

Molecular Structure Analysis

The molecular structure of compounds in this category is often elucidated using X-ray crystallography, which reveals the crystalline structure and spatial arrangement of atoms. For example, compounds with related structures have been studied to understand their tautomeric equilibria and crystalline forms, providing insights into their molecular geometries and electronic structures (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Properties

Compounds of this nature can undergo various chemical reactions, including hydrogen bonding and ring transformations. For instance, related molecules have been observed to form hydrogen-bonded chains and sheets through interactions involving carbonyl and nitro groups, which significantly impact their chemical behaviors and reactivity (Portilla et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, can be determined through experimental methods like X-ray diffraction and spectroscopy. The crystal structure analysis often provides detailed information on the unit cell parameters, density, and molecular packing within the crystal lattice, which are crucial for understanding the compound's physical characteristics (Minga, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. Studies on similar compounds have explored their reactivity towards different reagents, the formation of derivatives, and the impact of structural modifications on their chemical properties (Kumarasinghe et al., 2009).

properties

IUPAC Name

methyl 2-[[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoylamino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-11-9-15(19(26)28-4)18(29-11)23-20(27)22-17-12(2)24-25(13(17)3)10-14-7-5-6-8-16(14)21/h5-9H,10H2,1-4H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWKXFLJSFHUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}amino)-5-methylthiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
methyl 2-[({[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate

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